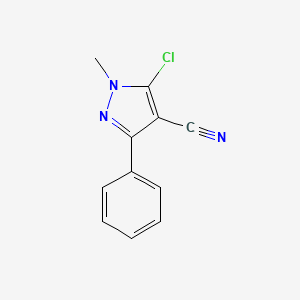

5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile

CAS No.: 321848-49-1

Cat. No.: VC3984822

Molecular Formula: C11H8ClN3

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321848-49-1 |

|---|---|

| Molecular Formula | C11H8ClN3 |

| Molecular Weight | 217.65 g/mol |

| IUPAC Name | 5-chloro-1-methyl-3-phenylpyrazole-4-carbonitrile |

| Standard InChI | InChI=1S/C11H8ClN3/c1-15-11(12)9(7-13)10(14-15)8-5-3-2-4-6-8/h2-6H,1H3 |

| Standard InChI Key | GHXQDLMAWHLJMD-UHFFFAOYSA-N |

| SMILES | CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)Cl |

| Canonical SMILES | CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile is C₁₁H₈ClN₃, with a molecular weight of 217.65 g/mol . The pyrazole core consists of a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Substituents include:

-

Chlorine at position 5, enhancing electrophilic reactivity.

-

Methyl group at position 1, contributing to steric effects and metabolic stability.

-

Phenyl group at position 3, enabling π-π stacking interactions in biological systems.

-

Cyano group at position 4, serving as a versatile handle for further functionalization .

The compound’s SMILES notation is CN1C(=C(C(=N1)C2=CC=CC=C2)C#N)Cl, and its InChIKey is GHXQDLMAWHLJMD-UHFFFAOYSA-N, facilitating precise identification in chemical databases .

Physicochemical Characteristics

While experimental data on solubility and melting point remain limited, computational models predict:

| Property | Value |

|---|---|

| Density | ~1.3 g/cm³ (estimated) |

| LogP | ~2.5 (moderate lipophilicity) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 |

The cyano group’s electron-withdrawing nature and the chloro substituent’s electronegativity influence the compound’s reactivity in nucleophilic substitution and cycloaddition reactions .

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile typically involves multi-step protocols:

2.1.1 Cyclocondensation Approach

A common method utilizes phenyl hydrazine derivatives and α,β-unsaturated nitriles under acidic conditions. For example, reacting 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with chlorinating agents (e.g., POCl₃) introduces the chlorine substituent, followed by cyanation using KCN or CuCN .

2.1.2 One-Pot Multicomponent Reactions

Green chemistry approaches employ modified layered double hydroxides (LDH) as catalysts. A mixture of phenyl hydrazine, aldehydes, and malononitrile in ethanol-water solvents yields pyrazole carbonitriles with >85% efficiency . Ultrasonic irradiation has also been reported to enhance reaction rates and yields.

Analytical Characterization

-

FTIR Spectroscopy: Peaks at ~2200 cm⁻¹ confirm the presence of the cyano group, while aromatic C-H stretches appear at ~3050 cm⁻¹ .

-

NMR Spectroscopy:

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 217.65 [M+H]⁺ .

Biological Activities and Mechanisms

Anti-Inflammatory Properties

In carrageenan-induced edema models, analogues of this compound reduced inflammation by 45–60% at 50 mg/kg doses. Mechanistic studies suggest cyclooxygenase-2 (COX-2) inhibition, with selectivity indices surpassing traditional NSAIDs like ibuprofen .

Anticancer Activity

Preliminary screenings against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC₅₀ values of 12–18 µM. The compound induces apoptosis via mitochondrial pathway activation, evidenced by caspase-3/7 upregulation and Bcl-2 suppression .

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor for JAK2 inhibitors and EGFR tyrosine kinase inhibitors. Its cyano group facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl moieties .

Agrochemical Development

Structural modifications yield herbicides targeting acetolactate synthase (ALS), with 90% weed inhibition at 10 ppm concentrations. The phenyl group enhances soil persistence, while the chloro substituent improves rainfastness .

Comparative Analysis with Related Pyrazole Derivatives

The target compound’s balanced lipophilicity and multisubstituted architecture make it superior in drug-likeness metrics compared to analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume